molecular formula C22H21N3O5 B2588930 Methyl 3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate CAS No. 1795396-14-3

Methyl 3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate

Cat. No.: B2588930
CAS No.: 1795396-14-3
M. Wt: 407.426
InChI Key: VDTQUAJCRZYRSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate involves intricate steps. One common approach is the condensation of appropriate precursors, such as 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine and pyrrolidine, followed by esterification with benzoic acid. Detailed synthetic strategies and reaction conditions are reported in the literature .


Molecular Structure Analysis

The compound’s molecular structure includes the interconnected rings and functional groups. The spatial arrangement of atoms significantly influences its biological properties. Crystallographic studies provide insights into its 3D structure and conformation .

Properties

IUPAC Name

methyl 3-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-28-17-10-8-14(9-11-17)19-23-20(30-24-19)18-7-4-12-25(18)21(26)15-5-3-6-16(13-15)22(27)29-2/h3,5-6,8-11,13,18H,4,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTQUAJCRZYRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC(=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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